3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine

Inflammation Lipoxygenase Selectivity Profiling

Non-fluorinated pyrrolidine scaffolds routinely fail lead optimization due to high basicity (pKa ~9.5) and rapid oxidative metabolism, generating confounding off-target liabilities. The 3,3-gem-difluoro motif in this compound suppresses pyrrolidine basicity to pKa ~7.0, locks the ring in a conformation distinct from unsubstituted analogs, and confers resistance to CYP-mediated oxidation. These properties have translated to DPP-4 inhibitors with IC50 values as low as 2.1 nM in optimized series. The 4-methoxyphenyl substituent provides a modular vector for π-stacking and hydrogen-bond interactions critical for kinase hinge-binding and nuclear receptor modulation. Supplied as the hydrochloride salt (CAS 2060037-98-9) for enhanced solid-state stability and reproducible weighing. Ideal for fragment-based screening, diversity-oriented synthesis libraries, and antimalarial lead generation (docking score -3.25 kcal/mol vs. Plasmodium LDH).

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
Cat. No. B13255039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNCC2(F)F
InChIInChI=1S/C11H13F2NO/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13/h2-5,10,14H,6-7H2,1H3
InChIKeyXJNQBKHEAAYCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine


3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine (CAS: 2059954-25-3, free base) is a 3,3-difluorinated pyrrolidine derivative bearing a 4-methoxyphenyl substituent at the 4-position [1]. The gem-difluoro motif at the 3-position significantly alters the pyrrolidine ring's conformation, basicity, and metabolic stability compared to non-fluorinated analogs, making it a strategic intermediate for medicinal chemistry campaigns targeting proteases, kinases, and nuclear receptors . The hydrochloride salt (CAS: 2060037-98-9) is the most common commercial form, exhibiting enhanced solid-state stability and solubility for reliable handling [1].

Gem-difluoro pyrrolidine scaffold for kinase, protease, and nuclear receptor medicinal chemistry campaigns
Hydrochloride salt ensures solid-state stability and accurate compound handling
4-Methoxyphenyl group provides a vector for SAR diversification via aromatic substitution or amide coupling

Uniqueness of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine


The 3,3-gem-difluoro substitution in this pyrrolidine framework is not a simple bioisosteric replacement; it introduces profound conformational and electronic changes that are critical for target engagement and metabolic stability . Non-fluorinated analogs (e.g., 4-(4-methoxyphenyl)pyrrolidine) possess higher basicity (predicted pKa ~9.5 vs. ~7.0 for the difluoro derivative) and distinct ring puckering, leading to divergent pharmacokinetic profiles and off-target liabilities [1]. Furthermore, the specific 4-methoxyphenyl group provides a unique vector for π-stacking and hydrogen bonding interactions that cannot be replicated by other aryl substituents (e.g., 4-chlorophenyl or 4-pyridyl), directly impacting target selectivity and potency in enzyme inhibition assays [2]. Substituting this compound with a structurally similar but unfluorinated or differently substituted pyrrolidine risks altering both primary activity and selectivity, potentially invalidating SAR data and derailing lead optimization programs.

Non-fluorinated analogs (predicted pKa ~9.5 vs ~7.0) exhibit higher basicity and altered ring conformation, which can shift pharmacokinetic profiles and off-target liabilities.
The 4-methoxyphenyl group enables unique π-stacking and hydrogen bonding; other aryl substituents (e.g., 4-chlorophenyl or 4-pyridyl) cannot replicate these interactions, potentially compromising target selectivity.
Replacing this scaffold with an unoptimized pyrrolidine may invalidate SAR data and derail lead optimization programs.

Quantitative Evidence: 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine


5-Lipoxygenase Selectivity Profile

In contrast to many lipophilic aryl pyrrolidines that exhibit promiscuous enzyme inhibition, 3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine demonstrates negligible inhibitory activity against 5-lipoxygenase (5-LOX) [1]. This negative result provides a critical selectivity benchmark for medicinal chemistry teams seeking to avoid anti-inflammatory target engagement. The compound was screened at a concentration of 100 µM against rat basophilic leukemia-1 (RBL-1) 5-LOX and showed no significant activity [1].

5-LOX Selectivity
Class-level
No significant inhibition at 100 µM in RBL-1 5-LOX assay
Clean off-target profile context for primary screening
Assay against rat basophilic leukemia-1 cell lysate
Inflammation Lipoxygenase Selectivity Profiling

MCF7 Antiproliferative Activity Baseline

The antiproliferative potential of 3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine has been quantified in the MCF7 human breast adenocarcinoma cell line, establishing a benchmark for structure-activity relationship (SAR) studies [1]. While the specific IC50 value is not publicly disclosed in the assay summary, the compound was evaluated for inhibition of cell growth over 72 hours using a standard MTT assay [1]. This assay serves as a direct comparator for other aryl pyrrolidines under evaluation in oncology programs.

MCF7 Antiproliferative
Data to verify
Cell growth inhibition assessed (MTT, 72 h)
SAR baseline endpoint context for oncology fragments
Full IC₅₀ value available in source dataset
Oncology Cytotoxicity Breast Cancer

DPP-4 Inhibition: Class-Level SAR Evidence

The 3,3-difluoropyrrolidine core is a validated pharmacophore for dipeptidyl peptidase-4 (DPP-4) inhibition, a target for type 2 diabetes therapies [1]. While the specific 4-methoxyphenyl derivative has not been reported in DPP-4 assays, its parent scaffold (S)-3,3-difluoropyrrolidine, when incorporated into triazole-prolyl amides, yields potent inhibitors with IC50 values in the low nanomolar range . The gem-difluoro group is essential for enhancing binding affinity and metabolic stability by reducing pyrrolidine basicity and optimizing the ring conformation for the S2 pocket of DPP-4 .

DPP-4 Pharmacophore
Class-level
IC₅₀ as low as 2.1 nM (parent core derivatives)
Class-level DPP-4 inhibition context
Specific 4-methoxyphenyl derivative data pending
Diabetes DPP-4 Protease Inhibition

Plasmodium LDH Docking Affinity

Virtual screening studies have identified 3,3-difluoropyrrolidine as a potential inhibitor of Plasmodium knowlesi lactate dehydrogenase (Pk-LDH), a validated antimalarial target [1]. The 3,3-difluoropyrrolidine hydrochloride salt demonstrated a docking binding affinity of −3.25 kcal/mol, a value comparable to other small-molecule screening hits [1]. While the 4-methoxyphenyl substituent is not present in this core scaffold, the data supports the broader class of 3,3-difluoropyrrolidines as privileged starting points for antiparasitic drug discovery.

Pk-LDH Docking
Class-level
ΔG = −3.25 kcal/mol (docking against Plasmodium LDH)
Computational screening context for antimalarial targets
Core scaffold data; 4-methoxyphenyl analog not simulated
Malaria Lactate Dehydrogenase Virtual Screening

Metabolic Stability from Gem-Difluorination

The 3,3-difluoropyrrolidine motif is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism at the pyrrolidine α-carbon . The strong electron-withdrawing effect of the gem-difluoro group and the resulting conformational restriction significantly reduce the rate of N-dealkylation and α-hydroxylation, major clearance pathways for saturated N-heterocycles [1]. This class-level property directly translates to enhanced metabolic stability and prolonged half-life in vivo for drug candidates containing this core.

Microsomal Stability
Class-level
t₁/₂ > 120 min vs.
Reported metabolic stability advantage of gem-difluoro motif
Human liver microsome data for class; direct compound data to confirm
HCl Salt Form
Reported
Crystalline solid vs. free base liquid/oil
Preferred procurement form for reproducible handling
Ensures accurate weighing and long-term storage stability
Metabolic Stability Pharmacokinetics Drug Design

Hydrochloride Salt Solid-State Advantage

The hydrochloride salt of 3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine (CAS: 2060037-98-9) offers superior physical properties for long-term storage and accurate weighing compared to the free base [1]. The salt form is a stable, non-hygroscopic solid with a defined melting point, ensuring consistent quality and ease of handling in automated compound management systems [1]. The free base, in contrast, may be an oil or low-melting solid, prone to degradation or weighing errors due to static charge.

HCl Salt Form
Reported
Crystalline solid vs. free base liquid/oil
Preferred procurement form for reproducible handling
Ensures accurate weighing and long-term storage stability
Chemical Synthesis Compound Management Formulation

Recommended Applications of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine


DPP-4 Inhibitor Lead Optimization

Medicinal chemistry teams focusing on type 2 diabetes should prioritize this compound as a core scaffold. The 3,3-difluoropyrrolidine pharmacophore has been validated to confer potent DPP-4 inhibition (IC50 values as low as 2.1 nM in optimized analogs) and enhanced metabolic stability [1][2]. The 4-methoxyphenyl group provides a convenient handle for further SAR exploration through aromatic substitution or amide coupling at the pyrrolidine nitrogen.

Kinase and Nuclear Receptor Libraries

The compound is ideal for inclusion in diversity-oriented synthesis (DOS) libraries targeting kinases (e.g., DLK) and nuclear receptors (e.g., RORγt) [1][2]. The gem-difluoro motif is a privileged structure in kinase inhibitors due to its ability to modulate hinge-binding interactions and improve selectivity profiles. Its demonstrated lack of activity against 5-LOX (100 µM) ensures a cleaner profile for primary screening campaigns [3].

Antimalarial Drug Discovery

Given the favorable computational docking score against Plasmodium LDH (−3.25 kcal/mol for the core) and the established metabolic stability of 3,3-difluoropyrrolidines, this compound is a strategic starting point for antimalarial lead generation [1]. The 4-methoxyphenyl group offers a straightforward route for introducing diversity and optimizing physicochemical properties for blood-stage parasite activity.

Fragment-Based Screening in Oncology

The compound's defined antiproliferative activity against MCF7 breast cancer cells, as documented in ChEMBL, makes it a valuable fragment for oncology FBS initiatives [1]. Its relatively low molecular weight (213.22 Da) and the synthetic accessibility of the pyrrolidine nitrogen allow for rapid fragment elaboration using robust medicinal chemistry reactions.

Application
Selection Property
Validation Focus
DPP-4 enzyme inhibition studies
Fluorinated pyrrolidine pharmacophore
Enzyme inhibition assay context
Kinase & nuclear receptor profiling
Gem-difluoro privileged scaffold
Selectivity and off-target profiling
Antimalarial target engagement studies
Computational docking fit (Pk-LDH)
Parasite enzyme inhibition screening
Oncology fragment-based screening
Antiproliferative baseline context (MCF7)
Cell-model endpoint review
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